N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Description
N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a compound with interesting biological and chemical properties
Properties
IUPAC Name |
N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2/c1-22-7-5-19-14(22)13-10(3-2-8-25-13)20-12(24)9-23-6-4-11(21-23)15(16,17)18/h4-7,10,13H,2-3,8-9H2,1H3,(H,20,24)/t10-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXOGHDWCXJEV-GWCFXTLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)NC(=O)CN3C=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)CN3C=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide typically begins with the formation of the oxane ring structure followed by the introduction of the imidazole and pyrazole groups. Reagents like trifluoroacetic acid, oxalyl chloride, and imidazole derivatives are commonly used. Reaction conditions often involve controlled temperatures and pH levels to ensure the precise addition of each functional group.
Industrial Production Methods: On an industrial scale, the production of this compound might involve a multi-step synthesis process. This could include large-scale reactors for the controlled addition of reagents and the careful purification of the final product to ensure high purity and yield. Techniques like crystallization, distillation, and chromatography are essential.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can occur at the imidazole ring, affecting its electronic properties.
Reduction: Potential at the pyrazole group, particularly under the influence of strong reducing agents.
Substitution: Nucleophilic substitutions can take place on the oxane ring or imidazole group, leading to various derivatives.
Common Reagents and Conditions: Reagents such as sodium borohydride (for reductions), iodine (for oxidations), and various acids and bases for substitution reactions are common. Reaction conditions would vary widely depending on the specific transformation aimed for.
Major Products: The major products depend on the type of reaction; for example, oxidation might yield an N-oxide derivative, while substitution reactions could yield a range of substituted analogs with varying functionalities.
Scientific Research Applications
Chemistry: In chemistry, it serves as a valuable intermediate for creating complex organic molecules due to its reactive functional groups and stability.
Biology: Biologically, this compound may interact with specific proteins or enzymes, influencing various biochemical pathways. It can be used to study molecular interactions within the cell.
Medicine: In medical research, this compound could serve as a lead compound in drug design, particularly due to its multifaceted chemical structure that allows it to bind to multiple biological targets.
Industry: Industrially, it might be used in the development of new materials or as a catalyst in certain chemical reactions, given its stability and reactivity.
Mechanism of Action
Mechanism: The mechanism by which N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide exerts its effects often involves binding to specific molecular targets. For instance, the imidazole ring can interact with enzymes or receptor proteins, potentially inhibiting or modulating their activity.
Molecular Targets and Pathways: It targets pathways related to enzymatic activity and protein-protein interactions. Specific molecular targets would depend on the biological context and the exact nature of the compound's substituents.
Comparison with Similar Compounds
Similar Compounds: Compounds with similar structures might include other oxane derivatives, imidazole-containing molecules, or pyrazole-based compounds.
Uniqueness: Its uniqueness lies in the specific combination of the oxane, imidazole, and pyrazole groups, which provides a multifaceted interaction profile that is less common in individual compounds. This structural combination allows it to engage with multiple biological targets effectively, making it a versatile tool in research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
